Benzyl 2-[(pyridin-3-yl)oxy]propanoate Benzyl 2-[(pyridin-3-yl)oxy]propanoate
Brand Name: Vulcanchem
CAS No.: 922502-03-2
VCID: VC20571742
InChI: InChI=1S/C15H15NO3/c1-12(19-14-8-5-9-16-10-14)15(17)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
SMILES:
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Benzyl 2-[(pyridin-3-yl)oxy]propanoate

CAS No.: 922502-03-2

Cat. No.: VC20571742

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-[(pyridin-3-yl)oxy]propanoate - 922502-03-2

Specification

CAS No. 922502-03-2
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name benzyl 2-pyridin-3-yloxypropanoate
Standard InChI InChI=1S/C15H15NO3/c1-12(19-14-8-5-9-16-10-14)15(17)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3
Standard InChI Key GXLRFXQSZZGQPZ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OCC1=CC=CC=C1)OC2=CN=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

Benzyl 2-[(pyridin-3-yl)oxy]propanoate features a three-component structure:

  • Benzyl ester group: A benzene ring attached via an ester linkage, enhancing lipophilicity and stability.

  • Propanoate backbone: A three-carbon chain providing conformational flexibility.

  • Pyridin-3-yloxy moiety: A pyridine ring substituted at the 3-position with an ether oxygen, enabling hydrogen bonding and π-π interactions.

The compound’s infrared (IR) spectrum typically exhibits characteristic peaks at 1660 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O-C ether stretch), while nuclear magnetic resonance (NMR) data reveal distinct signals for the benzyl protons (δ\delta 5.06 ppm, singlet) and pyridin-3-yloxy group (δ\delta 6.82–7.67 ppm, multiplet) .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the ester and ether functionalities.

  • Reactivity: The benzyl ester is susceptible to hydrolysis under acidic or basic conditions, while the pyridine ring participates in electrophilic substitution reactions.

Synthesis Methods

Route 1: Esterification of 2-(Pyridin-3-yloxy)propanoic Acid

This two-step protocol involves:

  • Synthesis of 2-(pyridin-3-yloxy)propanoic acid: Reacting pyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base (e.g., K2_2CO3_3), followed by saponification.

  • Benzylation: Treating the acid with benzyl alcohol using carbodiimide coupling agents (e.g., DCC, EDC) or acid catalysis.

Route 2: Nucleophilic Substitution

A one-pot method where pyridin-3-ol reacts directly with benzyl 2-bromopropanoate under basic conditions (e.g., NaH, DMF).
Advantages: Shorter reaction time (4–6 hours) and higher atom economy.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Reaction Steps21
Yield (%)65–7570–80
Purification ComplexityModerate (chromatography)Low (recrystallization)
ScalabilitySuitable for gram-scaleOptimal for multi-gram batches

Biological Activities and Applications

Agrochemical Relevance

  • Herbicidal Activity: Pyridin-3-yloxy derivatives disrupt plant auxin signaling, leading to uncontrolled growth in dicot weeds.

  • Fungicidal Properties: The benzyl ester moiety contributes to lipid bilayer disruption in fungal cell membranes.

Comparative Analysis with Structural Analogues

Key Structural Modifications and Their Impacts

Compound NameStructural VariationFunctional Impact
Benzyl 2-methyl-2-(pyridin-3-yloxy)propanoateMethyl group at C2Increased lipophilicity (logP +0.4)
Ethyl 2-(pyridin-3-yloxy)propanoateEthyl ester instead of benzylReduced metabolic stability
Benzyl 4-(pyridin-3-yloxy)butanoateExtended carbon chain (C4)Altered pharmacokinetics (t1/2_{1/2} ↑ 2×)

Activity Trends

  • Lipophilicity: Benzyl derivatives exhibit higher cell permeability than ethyl analogs.

  • Metabolic Stability: Methyl-substituted variants resist hepatic hydrolysis more effectively.

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